An In-depth Technical Guide to the Chemical Properties and Stability of D-Panthenol-d4
An In-depth Technical Guide to the Chemical Properties and Stability of D-Panthenol-d4
This technical guide provides a comprehensive overview of the chemical properties and stability of D-Panthenol-d4, a deuterated form of D-Panthenol. The information is intended for researchers, scientists, and professionals in drug development who utilize D-Panthenol-d4 in their work, often as an internal standard in analytical assays.
Core Chemical Properties
D-Panthenol-d4, the deuterated analog of D-Panthenol (Provitamin B5), shares a very similar chemical profile with its non-deuterated counterpart. The primary distinction lies in the substitution of four hydrogen atoms with deuterium on the propanol side chain, leading to a higher molecular weight. This isotopic labeling is crucial for its use in mass spectrometry-based analytical methods.
Below is a summary of its key chemical and physical properties.
| Property | Value | Source |
| IUPAC Name | (2R)-2,4-dihydroxy-3,3-dimethyl-N-(1,1,3,3-tetradeuterio-3-hydroxypropyl)butanamide | [1] |
| Molecular Formula | C₉H₁₅D₄NO₄ | [1] |
| Molecular Weight | 209.28 g/mol | [1] |
| Appearance | Colorless to slightly yellowish, viscous, hygroscopic liquid | [2][3][4] |
| Melting Point | < 25 °C | [2][5] |
| Boiling Point | 235.6 °C | [2] |
| Density | ~1.2 g/cm³ | [2][5] |
| Solubility | Freely soluble in water, alcohol, methanol, and propylene glycol. Slightly soluble in ether and glycerin. Insoluble in fats and oils. | [4][5] |
| logP (Octanol-Water Partition Coefficient) | -1.06 at 22°C | [2] |
| pKa | 11.65 at 22 °C | [2] |
Stability Profile
The stability of D-Panthenol-d4 is comparable to that of D-Panthenol. It is relatively stable under normal storage and handling conditions but is susceptible to degradation under certain environmental stressors, particularly pH and temperature.
| Condition | Stability Profile | Key Considerations |
| pH | Stable in neutral or slightly acidic aqueous solutions (pH 4-6).[3] Less stable in strongly acidic or alkaline solutions due to hydrolytic cleavage.[3] | The amide linkage is prone to hydrolysis outside the optimal pH range, breaking down into D-pantolactone and 3-aminopropanol. |
| Temperature | The substance is stable under normal storage conditions.[2] However, exposure to heat exceeding 70-75°C may cause racemization.[3] Long-term storage at low temperatures may lead to crystallization, which can be reversed by heating to 65°C.[3] | Racemization results in the formation of DL-Panthenol, reducing the concentration of the biologically active D-isomer. |
| Oxidation | Incompatible with strong oxidizing agents.[2] | Contact with strong oxidizers can lead to degradation. |
| Light | Generally stable, but protection from direct sunlight is recommended for long-term storage. | While not explicitly detailed as a primary degradation pathway, standard practice for complex organic molecules includes protection from UV radiation. |
Metabolic Pathway and Biological Significance
D-Panthenol is the biologically stable alcohol form of Pantothenic Acid (Vitamin B5).[3][4] Upon topical application or internal absorption, D-Panthenol is readily converted into D-Pantothenic Acid.[3][6] This acid is a crucial component in the biosynthesis of Coenzyme A (CoA), a vital cofactor for a wide array of enzymatic reactions essential for cellular metabolism, including the Krebs cycle.[4][7] The L-form of Panthenol does not possess vitamin activity.[3]
Experimental Protocols
The primary industrial synthesis route involves the condensation of D-pantolactone with 3-aminopropanol.[8][9][10] A solvent-free method has been developed to produce high-purity D-Panthenol.[11]
Objective: To synthesize D-Panthenol via the direct condensation of D-pantolactone and 3-aminopropanol.
Materials:
-
D-(-)-pantolactone
-
3-amino-1-propanol
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Purified D-(-)-pantolactone and 3-amino-1-propanol are added to a reaction vessel. A typical molar ratio would be near stoichiometric, with a slight excess of the amine sometimes used.
-
The reaction is conducted under solvent-free conditions to simplify purification and avoid residual solvents in the final product.[11]
-
The reaction mixture is heated to a temperature between 50°C and 70°C with continuous stirring.[11]
-
The reaction progress is monitored until completion (e.g., by chromatographic analysis).
-
Upon completion, the resulting viscous liquid is D-Panthenol. The overall yield for this method is typically over 80%.[11]
The synthesis of D-Panthenol-d4 would follow an analogous procedure, utilizing deuterated 3-amino-1-propanol as a starting material.
Several HPLC methods have been developed for the quantification of D-Panthenol in cosmetic and pharmaceutical formulations.[12][13][14]
Objective: To determine the concentration of D-Panthenol in a sample using reverse-phase HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 250x4.6 mm, 5 µm)[12]
-
Mobile Phase: Methanol and 20 mM potassium phosphate dibasic (pH 6) in a 10:90 volume ratio.[12]
-
D-Panthenol standard
-
Sample for analysis
Procedure:
-
Standard Preparation: Prepare a stock solution of D-Panthenol standard (e.g., 1 mg/mL in alcohol) and create a series of working standards by dilution to generate a calibration curve.[12]
-
Sample Preparation: Dilute the sample containing D-Panthenol appropriately with water. For a finished product, a dilution of 250 times may be necessary.[12]
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify the D-Panthenol peak by its retention time compared to the standard. Calculate the concentration in the sample by comparing the peak area to the calibration curve generated from the standards.
Conclusion
D-Panthenol-d4 is a critical tool for researchers, offering the same chemical and biological properties as D-Panthenol but with the added benefit of isotopic labeling for precise quantification. Its stability is well-characterized, being optimal in slightly acidic to neutral pH environments and susceptible to heat-induced racemization and hydrolysis in strong acid or base. Understanding these properties is essential for its proper handling, storage, and application in experimental and developmental settings. The provided protocols for synthesis and analysis offer a foundational methodology for working with this important compound.
References
- 1. D-Panthenol-d4 | C9H19NO4 | CID 154731314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. redox.com [redox.com]
- 3. researchgate.net [researchgate.net]
- 4. D-PANTHENOL - Ataman Kimya [atamanchemicals.com]
- 5. Dexpanthenol | C9H19NO4 | CID 131204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DL-panthenol | C9H19NO4 | CID 4678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Laboratory analysis of D-panthenol (CAS: 81-13-0) on cosmetic products - Analytice [analytice.com]
- 8. From Molecule to Market: The Industrial Production Process of D-Panthenol [chemanalyst.com]
- 9. researchgate.net [researchgate.net]
- 10. Uses and Preparation of D-panthenol_Chemicalbook [chemicalbook.com]
- 11. CN101851171A - Preparation method of D-panthenol - Google Patents [patents.google.com]
- 12. veterinarypharmacon.com [veterinarypharmacon.com]
- 13. [Simultaneous determination of pantothenic acid and D-panthenol in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
